N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide

Description

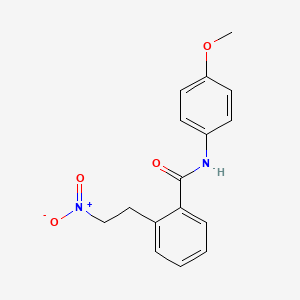

N-(4-Methoxyphenyl)-2-(2-nitroethyl)benzamide is a benzamide derivative characterized by a 4-methoxyphenylamine group attached to the benzamide core, with a 2-nitroethyl substituent at the ortho position of the benzene ring. This compound shares structural similarities with pharmacologically active benzamides, which are widely explored for their antimicrobial, anticancer, and anticoagulant properties.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-22-14-8-6-13(7-9-14)17-16(19)15-5-3-2-4-12(15)10-11-18(20)21/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIVFRDBWNYZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with methoxy and nitro substituents, which are critical for its biological activity. The presence of the methoxy group enhances lipophilicity, while the nitro group can participate in redox reactions, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : This compound has shown promising results in inhibiting key enzymes involved in inflammatory and cancer pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Receptor Modulation : It can also bind to specific receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of cancer therapeutics.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzamide structure significantly affect biological activity:

- Methoxy Group : Enhances solubility and receptor binding affinity.

- Nitro Group : Influences redox potential and may enhance cytotoxicity against cancer cells.

- Substituent Variations : Altering the position or type of substituents on the benzene rings can lead to variations in potency against specific targets.

Case Studies

- Anti-Cancer Activity : A study evaluated the effects of this compound on colon cancer cell lines (SW1116). The compound exhibited significant cytotoxicity with an IC50 value of 10 μM, indicating its potential as an anticancer agent .

- Inflammation Models : In vitro assays using RAW 264.7 macrophages demonstrated that the compound effectively reduced nitric oxide production, a marker for inflammation, with an IC50 value of 15 μM . This suggests its utility in treating inflammatory diseases.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing moderate inhibitory activity with an IC50 value of 20 μM. This positions it as a potential candidate for neurological disorders where AChE inhibition is beneficial .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-(2-nitroethyl)benzamide in anticancer therapies. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of similar compounds exhibited promising antiproliferative effects against human cancer cell lines, including breast and colon cancers. The structure-activity relationship (SAR) indicated that the presence of the methoxy group significantly enhances the anticancer activity by improving lipophilicity and binding affinity to cellular targets .

1.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored, with findings indicating that it can inhibit the production of pro-inflammatory mediators in macrophages. In vitro assays showed that modifications to the benzamide structure could lead to significant reductions in nitric oxide production, a marker of inflammation .

Case Studies

3.1 Study on Anticancer Activity

A notable case study involved testing this compound against various cancer cell lines using MTT assays to determine cell viability. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

3.2 Anti-inflammatory Mechanism Investigation

Another study focused on elucidating the anti-inflammatory mechanism of this compound through molecular docking studies. The findings revealed that this compound binds effectively to cyclooxygenase enzymes, inhibiting their activity and thus reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs and their modifications are summarized below:

Key Observations :

- The nitroethyl group in the target compound differentiates it from halogenated analogs (e.g., 4MNB) and heterocyclic derivatives (e.g., 4e). This group may enhance electrophilic interactions in biological systems.

- Methoxyphenyl substituents are common in anticoagulant and anti-inflammatory benzamides (e.g., Compound 9 in , THHEB in ), suggesting a role in modulating solubility and target binding.

- Imidazole- or thiophene-containing derivatives (e.g., 4e, Compound 9) exhibit higher melting points (250–285°C), likely due to increased planarity and intermolecular interactions .

Anticoagulant Activity

- N-(4-Methoxyphenyl)-2-(5-chlorothiophen-2-ylcarbonyl)benzamide (Compound 9) :

Anti-Inflammatory and Antioxidant Activity

- THHEB :

- DPPH Radical Scavenging : IC₅₀ = 22.8 µM (vs. ascorbic acid IC₅₀ = 25.5 µM).

- DNA Protection : Prevents hydroxyl radical-induced DNA damage at 4 µM.

- Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) :

- Anti-inflammatory IC₅₀ : <17.21 µM (via COX-2 inhibition).

- Target Compound : Methoxyphenyl and nitroethyl groups may contribute to radical scavenging, but experimental validation is needed.

Antimicrobial and Anticancer Activity

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Nitroethyl (target compound) and chlorothiophene (Compound 9) enhance anticoagulant activity by stabilizing enzyme-inhibitor complexes .

- Methoxy Positioning : Para-methoxy (vs. ortho in 4MNB) improves solubility and reduces steric hindrance in target binding .

- Heterocyclic Additions : Imidazole (4e) and thiophene (Compound 9) rings introduce planar moieties critical for π-π stacking in enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.